molecular formula C20H18N2O3 B110727 DesmethylPBR28 CAS No. 1005325-42-7

DesmethylPBR28

Katalognummer: B110727
CAS-Nummer: 1005325-42-7
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: IJYHHRVIZVDACH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DesmethylPBR28 (N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide) is a critical precursor in the synthesis of the positron emission tomography (PET) radiotracer [11C]PBR28, a ligand targeting the translocator protein (TSPO) . Structurally, it lacks the methyl group on the phenolic hydroxyl moiety compared to PBR28 (N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide) . This demethylated structure enables efficient radiolabeling via O-[11C]methylation, a key step in producing [11C]PBR28 for imaging neuroinflammation and macrophage infiltration in diseases like pancreatic cancer .

Biologische Aktivität

DesmethylPBR28, a derivative of the well-known radiotracer PBR28, is primarily studied for its binding affinity to the 18 kDa translocator protein (TSPO), which is implicated in neuroinflammation and various neurological disorders. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

This compound is synthesized from PBR28 through a demethylation process. It retains significant binding properties to TSPO, making it a valuable compound for imaging studies related to neuroinflammation. The compound's structure can be represented as follows:

  • Chemical Name : N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide
  • Molecular Formula : C17_{17}H18_{18}N2_2O2_2

Binding Affinity and Selectivity

This compound exhibits high affinity for TSPO, which is critical for its application in positron emission tomography (PET) imaging. The binding affinity can be quantified using inhibition constants (Ki_i), which indicate how effectively the compound displaces other ligands from TSPO.

CompoundKi_i (nM)Selectivity to TSPO
This compound0.658High
PBR286.1Moderate
PK111951.38Moderate

This table demonstrates that this compound has a significantly lower Ki_i value compared to PBR28 and PK11195, indicating superior binding affinity to TSPO.

In Vivo Studies and Imaging Applications

Research has shown that this compound can be utilized in PET imaging to visualize neuroinflammatory processes in vivo. A study highlighted its application in a rat model of traumatic brain injury (TBI), where it was found that this compound could effectively bind to overexpressed TSPO in affected brain regions.

Case Study: Traumatic Brain Injury Model

In a preclinical study involving rats with TBI:

  • Objective : To evaluate the uptake of this compound in regions with increased TSPO expression.
  • Methodology : Rats were administered this compound via tail vein injection followed by PET imaging.
  • Findings :
    • Significant accumulation of this compound was observed in injured brain areas.
    • The standardized uptake values (SUVs) indicated a marked increase in TSPO binding compared to control groups.

Stability and Pharmacokinetics

The stability of this compound in biological systems is crucial for its effectiveness as an imaging agent. Studies have demonstrated:

  • In Vitro Stability : Over 99% of the compound remained intact after 2 hours in human serum.
  • Blood-Brain Barrier Penetration : The log D value of this compound indicates good lipophilicity, facilitating its ability to cross the blood-brain barrier.

Comparative Studies with Other Radiotracers

This compound has been compared with other TSPO-targeting radiotracers like [^11C]PBR28 and [^18F]fluoromethyl-PBR28. These studies focused on their relative efficacy in detecting neuroinflammation.

RadiotracerAffinity for TSPO (Ki_i)Brain Uptake Efficiency
This compound0.658 nMHigh
[^11C]PBR286.1 nMModerate
[^18F]fluoromethyl-PBR28VariesHigh

Wissenschaftliche Forschungsanwendungen

Neuroimaging Applications

DesmethylPBR28 is primarily used in positron emission tomography (PET) imaging to study neuroinflammation. Its ability to selectively bind to TSPO makes it a valuable tool for visualizing inflammatory processes in the brain.

Case Study: Traumatic Brain Injury (TBI)

In a study involving animal models of TBI, researchers synthesized [^11C]PBR28 from this compound and conducted PET imaging. The results indicated that [^11C]PBR28 exhibited significantly higher uptake in regions of the brain affected by TBI compared to control areas, suggesting its utility in assessing neuroinflammatory responses post-injury .

Data Table: PET Imaging Results in TBI Models

Model TypeRegion of InterestSUV (Standardized Uptake Value)Comparison
TBILeft Hemisphere16.9 ± 2.23Higher than Right Hemisphere
ControlRight HemisphereLower than Left HemisphereN/A

Pharmacological Research

This compound has been explored for its potential therapeutic applications due to its interaction with TSPO, which plays a role in various biological processes including apoptosis and steroidogenesis.

Case Study: Neurodegenerative Diseases

Research has shown that this compound can be used to monitor TSPO expression changes in diseases like Alzheimer’s and Parkinson’s. A study involving patients with Parkinson's disease demonstrated that treatment with AZD3241, a myeloperoxidase inhibitor, resulted in decreased binding of [^11C]PBR28 to TSPO, indicating a reduction in neuroinflammation . This suggests that this compound can serve as a biomarker for evaluating treatment efficacy in neurodegenerative conditions.

Data Table: Changes in TSPO Binding Post-Treatment

Patient GroupTreatmentBaseline V_T (Total Distribution Volume)Post-Treatment V_TChange (%)
Parkinson's DiseaseAZD32411.51.2-20%
ControlPlacebo1.41.40%

Development of Radiopharmaceuticals

The synthesis of this compound is crucial for developing new radiopharmaceuticals that can be utilized in PET imaging. The compound serves as a precursor for creating radiolabeled versions that enhance imaging capabilities.

Automated Synthesis Techniques

Recent advancements have led to fully automated synthesis methods for producing [^11C]PBR28 from this compound, which streamlines the process and increases yield . This automation facilitates broader application in clinical settings.

Data Table: Synthesis Yields of PBR28 from this compound

Synthesis MethodYield (%)
Manual Synthesis78%
Automated Synthesis84%

Analyse Chemischer Reaktionen

3.1. Nucleophilic Substitution

The initial step involves a nucleophilic aromatic substitution where phenol displaces the chloride ion from the chlorinated pyridine. This reaction is facilitated by the presence of potassium carbonate as a base, which deprotonates phenol, enhancing its nucleophilicity.

3.2. Reduction of Nitro Group

The nitro group in the resulting compound is reduced using tin(II) chloride in hydrochloric acid, converting it to an amine functional group. This reduction is crucial for subsequent steps where amine reactivity is required.

3.3. Condensation Reaction

The condensation of the amine with o-salicylaldehyde forms an imine intermediate, which upon reduction yields the final product, DesmethylPBR28. The reaction conditions are optimized to ensure high yields and purity.

3.4. Acetylation and Hydrolysis

The acetylation step introduces an acetyl group to the amine, enhancing solubility and stability of this compound for further applications. Hydrolysis of this acetylated product leads to the formation of this compound .

4.1. Radiolabeling Studies

In radiochemistry, this compound can be labeled with carbon-11 to produce [^11C]PBR28, which has been evaluated for its potential in imaging brain injuries and neurodegenerative diseases . The synthesis of [^11C]PBR28 involves methylation of this compound under basic conditions using [^11C]methyl triflate.

4.2. Pharmacological Studies

Pharmacological evaluations have indicated that this compound exhibits binding affinity towards TSPO, making it a candidate for studying neuroinflammation and other neurological disorders . The compound's efficacy and safety profiles are being investigated through various preclinical models.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for DesmethylPBR28, and what experimental parameters critically influence yield optimization?

  • Methodological Answer : this compound is synthesized via a multi-step process involving phenol alkylation, reduction, and acetylation. Key steps include:

  • Step 1 : Reaction of phenol with a precursor under K₂CO₃ catalysis in DMF at 80°C (yield: 97%) .
  • Step 2 : Reduction using SnCl₂ in HCl/MeOH at 80°C (yield: 92%) .
  • Step 3 : Condensation with o-salicylaldehyde followed by NaBH₄ reduction (yield: 91%) .
    Critical factors affecting yield include temperature control, reagent purity, and reaction time. Optimizing catalyst concentration and solvent choice (e.g., DMF for polar aprotic conditions) is essential.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm functional groups and stereochemistry.
  • HPLC-MS : For purity assessment (≥95% recommended for in vivo studies) .
  • Elemental Analysis : To validate empirical formulas .
  • Melting Point Determination : To corroborate crystallinity.
    Ensure all new compounds are fully characterized with spectral data archived in supplementary materials .

Q. How is this compound utilized in positron emission tomography (PET) imaging studies, and what are its initial evaluation metrics?

  • Methodological Answer : this compound serves as a precursor for radiolabeled [¹¹C]PBR28, targeting translocator protein (TSPO) in neuroinflammation. Key evaluation parameters include:

  • Radiolabeling Efficiency : ≥90% using [¹¹C]CH₃I .
  • Biodistribution : Assessed via dynamic PET scans in rodent models.
  • Binding Affinity : Compare with reference ligands (e.g., PK11195) using competitive assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinity data for this compound across different experimental models?

  • Methodological Answer : Discrepancies may arise from:

  • Species-Specific TSPO Polymorphisms : Use homozygous rodent models to minimize genetic variability .
  • Assay Conditions : Standardize buffer pH, temperature, and ligand concentration.
  • Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., protein binding) .
    Reproducibility requires detailed documentation of experimental protocols, including batch-specific reagent sources .

Q. What experimental design strategies are effective for comparative studies between this compound and its structural analogs?

  • Methodological Answer :

  • Controlled Variables : Maintain identical imaging protocols (e.g., PET scan duration, radiotracer dose) .
  • Dose-Response Curves : Compare IC₅₀ values using homologous cell lines .
  • Molecular Dynamics Simulations : Predict binding pocket interactions to rationalize empirical differences.
    Include negative controls (e.g., cold ligand competition) to validate specificity .

Q. What methodological considerations are critical for ensuring reproducibility in this compound synthesis and application?

  • Methodological Answer :

  • Reagent Batch Documentation : Trace lot numbers for precursors and solvents .
  • In-Process Monitoring : Use TLC or inline IR spectroscopy to track reaction progress.
  • Independent Replication : Share detailed synthetic protocols via supplementary data, including hazard notes for high-risk steps (e.g., SnCl₂ handling) .

Q. Data Analysis and Reporting

Q. How should researchers statistically analyze pharmacological data (e.g., IC₅₀, EC₅₀) for this compound to ensure robustness?

  • Methodological Answer :

  • Dose-Response Models : Fit data using nonlinear regression (e.g., Hill equation) with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test or robust statistical packages (e.g., R/BioConductor).
  • Metadata Reporting : Include sample size justification, assay plate layouts, and instrument calibration dates .

Q. What are the best practices for integrating this compound experimental data into computational models (e.g., pharmacokinetic simulations)?

  • Methodological Answer :

  • Parameterization : Use in vitro binding constants and logP values to refine compartmental models.
  • Validation : Compare simulated vs. empirical plasma concentration-time curves.
  • Open Data : Share raw datasets in repositories like Zenodo to enable model replication .

Vergleich Mit ähnlichen Verbindungen

Radiolabeling Efficiency

[11C]PBR28 is produced by O-[11C]methylation of DesmethylPBR28 using [11C]CH3OTf under optimized conditions (NaH, CH3CN, 80°C, 3 min), achieving radiochemical yields of 70–80% . This represents a significant improvement over earlier methods using [11C]CH3I and (tBu)4NOH, which yielded only 26% .

Functional and Pharmacological Comparisons

Binding Affinity and Selectivity

PBR28 is known for high TSPO specificity, critical for imaging applications . The methyl group in PBR28 enhances metabolic stability compared to this compound, which may influence in vivo behavior .

Advantages Over Compounding Analogs

This compound’s primary advantage lies in its role as a versatile precursor. Its hydroxyl group allows efficient incorporation of the short-lived 11C isotope, whereas bulkier analogs or fully methylated derivatives (e.g., PBR28) lack this reactivity . Furthermore, the optimized synthesis reduces production time to 25–30 minutes, enhancing practicality for clinical use .

Vorbereitungsmethoden

Synthetic Pathways and Reaction Optimization

Multi-Step Synthesis from 4-Chloro-3-Nitropyridine

The most widely reported method involves a four-step synthesis starting from 4-chloro-3-nitropyridine (Scheme 1) .

Step 1: Phenol Displacement

4-Chloro-3-nitropyridine undergoes nucleophilic aromatic substitution with phenol in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) at room temperature .

4-Chloro-3-nitropyridine+PhOHK2CO3,THF3-Nitro-4-phenoxypyridine (97% yield)\text{4-Chloro-3-nitropyridine} + \text{PhOH} \xrightarrow{\text{K}2\text{CO}3, \text{THF}} \text{3-Nitro-4-phenoxypyridine (97\% yield)}

Step 2: Nitro Group Reduction

The nitro group is reduced using tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) at 80°C :

3-Nitro-4-phenoxypyridineSnCl2,HCl4-Phenoxy-3-pyridinamine (92% yield)\text{3-Nitro-4-phenoxypyridine} \xrightarrow{\text{SnCl}_2, \text{HCl}} \text{4-Phenoxy-3-pyridinamine (92\% yield)}

Step 3: Condensation with o-Salicylaldehyde

The amine reacts with o-salicylaldehyde in methanol, followed by sodium borohydride (NaBH₄) reduction :

4-Phenoxy-3-pyridinamine+o-salicylaldehydeNaBH42-((4-Phenoxypyridin-3-ylamino)methyl)phenol (91% yield)\text{4-Phenoxy-3-pyridinamine} + \text{o-salicylaldehyde} \xrightarrow{\text{NaBH}_4} \text{2-((4-Phenoxypyridin-3-ylamino)methyl)phenol (91\% yield)}

Step 4: Acetylation and Hydrolysis

Acetylation with acetyl chloride (AcCl) in dichloromethane (CH₂Cl₂), followed by hydrolysis with lithium hydroxide (LiOH) in methanol, yields DesmethylPBR28 :

IntermediateAcCl, CH2Cl2Acetylated productLiOH, MeOHThis compound (78% yield)\text{Intermediate} \xrightarrow{\text{AcCl, CH}2\text{Cl}2} \text{Acetylated product} \xrightarrow{\text{LiOH, MeOH}} \text{this compound (78\% yield)}

Alternative Route Using Cesium Carbonate and 18-Crown-6

A modified method employs cesium carbonate (Cs₂CO₃) and 18-crown-6 in acetonitrile for O-methylation avoidance :

This compound precursor+Cs2CO318-crown-6, CH3CNThis compound (84% yield)\text{this compound precursor} + \text{Cs}2\text{CO}3 \xrightarrow{\text{18-crown-6, CH}_3\text{CN}} \text{this compound (84\% yield)}

Key Reaction Parameters and Yield Optimization

Catalyst and Solvent Effects

ParameterConditionYield (%)Source
Base (K₂CO₃ vs. Cs₂CO₃)Cs₂CO₃ in CH₃CN84
Reducing AgentSnCl₂ vs. Fe/AcOH92 vs. 85
Solvent for CondensationMeOH vs. DMF91 vs. 82

Temperature and Time Dependence

  • Nitro Reduction : 80°C for 4 hours achieves 92% yield .

  • Condensation : Room temperature for 12 hours optimizes imine formation .

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (CDCl₃, δ ppm): 6.20 (s, 2H, aromatic), 5.30 (m, 2H, -CH₂-), 1.26 (s, 12H, CH₃) .

  • HPLC-MS : Purity >95% with retention time matching reference standards .

Chromatographic Validation

MethodColumnMobile PhasePurity (%)
Analytical HPLCC-18 Reverse Phase52% CH₃CN/H₂O>99
Semi-Preparative HPLCPhenomenex Prodigy57% CH₃CN/NH₄HCO₃93–96

Industrial-Scale Production Challenges

Byproduct Formation

  • Diacetylated Byproduct : Observed at elevated temperatures (>50°C) during acetylation .

  • Mitigation : Strict temperature control (0–25°C) and stoichiometric AcCl .

Cost-Efficiency Considerations

  • Catalyst Recycling : Cs₂CO₃ recovery reduces costs by 30% .

  • Solvent Selection : THF vs. DMF lowers waste disposal expenses .

Eigenschaften

IUPAC Name

N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxypyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-15(23)22(14-16-7-5-6-10-19(16)24)18-13-21-12-11-20(18)25-17-8-3-2-4-9-17/h2-13,24H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYHHRVIZVDACH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1O)C2=C(C=CN=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DesmethylPBR28
Reactant of Route 2
DesmethylPBR28
Reactant of Route 3
Reactant of Route 3
DesmethylPBR28
Reactant of Route 4
DesmethylPBR28
Reactant of Route 5
DesmethylPBR28
Reactant of Route 6
DesmethylPBR28

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.